2-Bromo-5-chloro-4-fluorobenzonitrile 2-Bromo-5-chloro-4-fluorobenzonitrile
Brand Name: Vulcanchem
CAS No.: 2055841-25-1
VCID: VC6260560
InChI: InChI=1S/C7H2BrClFN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H
SMILES: C1=C(C(=CC(=C1Cl)F)Br)C#N
Molecular Formula: C7H2BrClFN
Molecular Weight: 234.45

2-Bromo-5-chloro-4-fluorobenzonitrile

CAS No.: 2055841-25-1

Cat. No.: VC6260560

Molecular Formula: C7H2BrClFN

Molecular Weight: 234.45

* For research use only. Not for human or veterinary use.

2-Bromo-5-chloro-4-fluorobenzonitrile - 2055841-25-1

Specification

CAS No. 2055841-25-1
Molecular Formula C7H2BrClFN
Molecular Weight 234.45
IUPAC Name 2-bromo-5-chloro-4-fluorobenzonitrile
Standard InChI InChI=1S/C7H2BrClFN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H
Standard InChI Key HBAXDUKYYNUUFB-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Cl)F)Br)C#N

Introduction

Structural and Electronic Properties

The molecular architecture of 2-bromo-5-chloro-4-fluorobenzonitrile is defined by three halogen atoms and a nitrile group arranged in a meta-para configuration. This arrangement creates a polarized electron distribution, with the nitrile group acting as a strong electron-withdrawing moiety. The halogen atoms introduce varying degrees of electronegativity and steric bulk:

  • Bromine (2-position): High polarizability and moderate electronegativity, enabling participation in palladium-catalyzed cross-coupling reactions.

  • Chlorine (5-position): Intermediate electronegativity, stabilizing adjacent positions via inductive effects.

  • Fluorine (4-position): Extreme electronegativity, enhancing aromatic ring stability and directing electrophilic substitution.

Comparative Analysis of Halogenated Benzonitriles

Compound NameMolecular FormulaSubstituent PositionsKey Reactivity Features
2-Bromo-5-fluorobenzonitrile C₇H₃BrFN2-Br, 5-FSelective Suzuki coupling at Br
2-Bromo-3-fluorobenzonitrile C₇H₃BrFN2-Br, 3-FHalodeboronation compatibility
Target CompoundC₇H₂BrClFN2-Br, 4-F, 5-ClMulti-halogen synergy for stepwise functionalization

The presence of three halogens in the target compound enables sequential functionalization. For example, bromine’s susceptibility to cross-coupling could be exploited first, followed by fluorine substitution via nucleophilic aromatic substitution (NAS), leaving chlorine as an inert group under controlled conditions .

Synthetic Methodologies

Halogenation Strategies

While no direct synthesis of 2-bromo-5-chloro-4-fluorobenzonitrile is documented, analogous routes for related compounds suggest viable pathways:

  • Sequential Halogenation:

    • Begin with a pre-halogenated benzaldehyde derivative, followed by cyanide substitution and subsequent halogenation steps.

    • Example: A bromo-fluoro precursor could undergo chlorination at the 5-position using Cl₂/FeCl₃ under controlled conditions .

  • Palladium-Catalyzed Coupling:

    • Leverage bromine as a coupling site. For instance, Suzuki-Miyaura coupling with aryl boronic acids could introduce functional groups at the 2-position, as demonstrated in similar systems .

    • Catalyst systems like PdCl₂(dppf) (used in for trifluoride synthesis) may be adapted for this purpose.

Challenges in Synthesis

  • Regioselectivity: Ensuring precise halogen placement requires careful control of reaction conditions (e.g., temperature, catalyst loading).

  • Purification: Separation of positional isomers may necessitate advanced chromatographic techniques, as seen in the purification of 2-bromo-5-fluorobenzonitrile .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution (NAS)

Fluorine at the 4-position is primed for NAS due to its strong electron-withdrawing effect. Reactions with alkoxides or amines could yield ether or amine derivatives, respectively. For example:

C₇H₂BrClFN+NaOCH₃C₇H₂BrCl(OCH₃)N+NaF\text{C₇H₂BrClFN} + \text{NaOCH₃} \rightarrow \text{C₇H₂BrCl(OCH₃)N} + \text{NaF}

This mirrors reactivity observed in 2-bromo-5-fluorobenzonitrile, where fluorine substitution proceeds efficiently under mild conditions .

Cross-Coupling Reactions

Bromine’s reactivity in Pd-catalyzed couplings is well-documented. The target compound could participate in:

  • Suzuki-Miyaura Coupling: To form biaryl structures using aryl boronic acids.

  • Buchwald-Hartwig Amination: Introducing nitrogen-containing groups at the 2-position.

A case study involving 2-bromo-5-fluorobenzonitrile achieved 96.7% yield in a Heck coupling , suggesting similar potential for the target compound.

Research Gaps and Future Directions

Despite its promise, experimental data on 2-bromo-5-chloro-4-fluorobenzonitrile remains sparse. Critical research priorities include:

  • Optimized Synthesis: Developing one-pot methods to reduce step count and improve yields.

  • Application-Specific Studies: Evaluating performance in OLEDs or as a pharmaceutical precursor.

  • Toxicity Profiling: Assessing environmental and biological impacts of multi-halogenated intermediates.

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